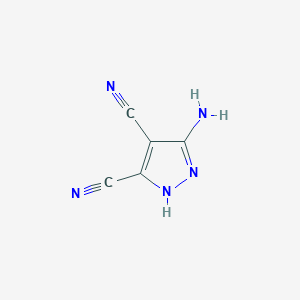

3-amino-1H-pyrazole-4,5-dicarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-pyrazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5/c6-1-3-4(2-7)9-10-5(3)8/h(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPICOUKAFAPIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NN=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320676 | |

| Record name | 3-amino-1H-pyrazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54385-49-8 | |

| Record name | 54385-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-1H-pyrazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Aminopyrazole Dicarbonitriles

A Senior Application Scientist's Perspective on Navigating Isomeric Complexity in Heterocyclic Synthesis

Preamble: A Critical Distinction in Pyrazole Synthesis

In the field of heterocyclic chemistry, precision in nomenclature and structural understanding is paramount. The synthesis of aminopyrazole dicarbonitriles serves as a compelling case study. A frequent point of confusion arises between two closely related isomers: 3-amino-1H-pyrazole-4,5-dicarbonitrile (Target A) and 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (Target B) . While both are valuable synthons, their formation pathways are distinct and depend critically on the choice of precursors.

It is a common misconception that the reaction of malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) with hydrazine yields Target A. Extensive research has firmly established that this reaction overwhelmingly produces the isomeric Target B.[1][2][3][4] This guide is structured to address this critical distinction, providing clear, reliable protocols for both molecules, thereby empowering researchers to confidently synthesize the specific isomer required for their work.

Part I of this guide will detail the well-documented and robust synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (Target B) from malononitrile dimer.

Part II will then provide a focused guide to the synthesis of the titular This compound (Target A) , which necessitates a different set of precursors, most notably tetracyanoethylene or diaminomaleonitrile.

| Structure | IUPAC Name | Common Precursors |

| Target A: this compound | Tetracyanoethylene, Diaminomaleonitrile |

| Target B: 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Malononitrile Dimer |

Part I: Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer

This synthesis is a cornerstone reaction for accessing a versatile, polyfunctionalized pyrazole intermediate widely used in the construction of fused heterocyclic systems.[2]

Reaction Mechanism: A Tale of Cyclization

The formation of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from malononitrile dimer and hydrazine is a classic example of heterocyclization. The causality of the reaction pathway is driven by the nucleophilicity of hydrazine and the electrophilic nature of the nitrile groups and the α,β-unsaturated system within the dimer.

The proposed mechanism proceeds as follows:

-

Nucleophilic Attack: The reaction initiates with a nucleophilic attack of a hydrazine nitrogen atom on one of the nitrile groups of the malononitrile dimer.

-

Intramolecular Cyclization: This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the other nitrile group, forming a five-membered ring intermediate.

-

Tautomerization & Aromatization: The intermediate then undergoes tautomerization to achieve the stable aromatic pyrazole ring system.

Caption: Reaction workflow for the synthesis of Target B.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating method adapted from established literature procedures.[2] The key to reproducibility lies in controlling the reaction temperature and ensuring efficient isolation of the product, which precipitates from the reaction mixture upon cooling.

Materials & Equipment:

-

Malononitrile Dimer (2-aminopropene-1,1,3-tricarbonitrile)

-

Hydrazine Hydrate (80% solution in water is common)

-

Ethanol (95% or absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Ice bath

-

Büchner funnel and filter paper

Step-by-Step Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Add malononitrile dimer (e.g., 13.2 g, 0.1 mol) and ethanol (100 mL) to the flask. Stir the suspension.

-

Hydrazine Addition: Slowly add hydrazine hydrate (e.g., 6.25 g, 0.1 mol of 80% solution) to the stirred suspension. The addition is typically exothermic, and gentle warming may be observed.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The suspension will gradually dissolve, and the solution may turn pale yellow.

-

Crystallization: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize product crystallization.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

-

Drying: Dry the product, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, in a vacuum oven at 50-60°C to a constant weight.

Characterization:

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: ~175-178 °C.

-

Yield: Typically 75-85%.

Optimization Parameters

The yield and purity of the product can be influenced by several factors. A modified method involves using the potassium salt of the malononitrile dimer and hydrazinium sulfate in water, which can simplify the process by avoiding the need to isolate the dimer itself.[2][3]

| Parameter | Condition | Rationale & Impact on Yield | Reference |

| Solvent | Ethanol, Methanol, Water | Alcohols are common and effective. Water is a greener alternative and can be optimal when using the salt-based method, as the product is poorly soluble in cold water, aiding precipitation. | [2] |

| Temperature | Reflux | Heating is necessary to ensure the reaction goes to completion in a reasonable timeframe. Lower temperatures result in significantly slower reaction rates. | [1] |

| Stoichiometry | Equimolar (1:1) | A 1:1 molar ratio of dimer to hydrazine is standard. Using a large excess of hydrazine is unnecessary and complicates purification. | [5] |

Part II: Synthesis of this compound

Achieving the synthesis of Target A requires a strategic shift in precursors. The most direct and well-documented routes start from C4 dinitrile compounds like tetracyanoethylene (TCNE) or its derivative, diaminomaleonitrile (DAMN).

Synthetic Strategy: From TCNE or DAMN

The core logic for synthesizing Target A involves constructing the pyrazole ring from a precursor that already contains the adjacent C4 and C5 nitrile groups.

-

Route from Tetracyanoethylene (TCNE): TCNE reacts with hydrazine derivatives to form N-substituted pyrazoles.[6] The reaction proceeds via tricyanovinyl intermediates, where hydrazine adds across the electron-deficient double bond, followed by intramolecular cyclization onto a nitrile group. This pathway can sometimes lead to a mixture of 3-amino and 5-amino pyrazole isomers depending on the reaction conditions and hydrazine substituent.[6]

-

Route from Diaminomaleonitrile (DAMN): DAMN, a tetramer of hydrogen cyanide, is an excellent synthon for nitrogen-containing heterocycles.[7][8] A plausible, though less commonly cited, pathway involves the reaction of DAMN with nitrous acid (HONO). This reaction can induce diazotization of one amino group, followed by a ring-closing reaction to form the pyrazole ring system.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 8. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

Spectroscopic Characterization of 3-amino-1H-pyrazole-4,5-dicarbonitrile: A Predictive Analysis

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-amino-1H-pyrazole-4,5-dicarbonitrile (CAS: 54385-49-8; MW: 133.11). Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous pyrazole structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, chemists, and drug development professionals requiring a robust spectroscopic profile for the identification, characterization, and quality control of this important heterocyclic building block.

Introduction and Molecular Structure

This compound is a highly functionalized heterocyclic compound. Its structure features a pyrazole core, an aromatic five-membered ring with two adjacent nitrogen atoms, which is a prevalent scaffold in medicinal chemistry. The ring is substituted with an amino group at the C3 position and two nitrile groups at the C4 and C5 positions. This unique arrangement of electron-donating (amino) and electron-withdrawing (dinitrile) groups creates a distinct electronic environment that profoundly influences its spectroscopic properties.

The molecule can exist in different tautomeric forms, a common characteristic of N-unsubstituted pyrazoles, which can affect its spectroscopic signature, particularly in NMR and IR spectroscopy.[1][2]

Caption: Molecular structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation. The predicted spectra are based on the unique electronic environment of the pyrazole ring and its substituents.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple due to the absence of C-H bonds on the pyrazole ring. The spectrum will be characterized by signals from the N-H protons of the pyrazole ring and the amino group.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N1-H (Pyrazole) | > 11.0 | Broad Singlet | The acidic proton of the pyrazole ring is expected to be significantly deshielded and may be broad due to tautomeric exchange and hydrogen bonding.[3] |

| C3-NH₂ (Amino) | 5.5 - 7.5 | Broad Singlet | These protons are attached to an electron-rich aromatic system. The signal is expected to be broad due to quadrupole effects from the adjacent nitrogen and potential hydrogen bonding. |

Causality and Insights: The choice of a hydrogen-bond-accepting solvent like DMSO-d₆ is crucial for observing exchangeable protons like N-H. In a non-polar solvent like CDCl₃, these peaks might be broader or not observed at all. The significant downfield shift of the pyrazole N1-H is a hallmark of N-unsubstituted pyrazoles and is indicative of its acidic nature.[3]

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms of the molecule. The chemical shifts are governed by the hybridization and the electronic influence of the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 | 150 - 158 | Attached to the electron-donating amino group, this carbon is shielded relative to other substituted pyrazole C3/C5 carbons but remains in the typical downfield region for pyrazoles.[4] |

| C4 | 85 - 95 | This carbon is significantly shielded, being positioned between two carbons and attached to a nitrile group. Its upfield shift is characteristic of the C4 position in many pyrazole systems.[5] |

| C5 | 115 - 125 | Attached to an electron-withdrawing nitrile group, this carbon is deshielded relative to C4. |

| C≡N (at C4) | 110 - 118 | The sp-hybridized carbon of the nitrile group falls into a well-defined chemical shift window.[6][7] |

| C≡N (at C5) | 110 - 118 | Expected to be in a similar region to the other nitrile carbon, though minor differences may arise from their distinct positions on the ring.[8] |

Causality and Insights: The ¹³C NMR spectrum provides a direct fingerprint of the carbon skeleton. The nitrile carbons are readily identifiable in their characteristic region of 110-120 ppm.[6] The relative positions of the pyrazole ring carbons (C3, C4, C5) are highly informative. The C4 carbon is typically the most upfield in substituted pyrazoles, while C3 and C5 are more deshielded.[5] The electron-donating amino group at C3 will cause a shielding effect compared to a substituent like a phenyl group, while the electron-withdrawing nitrile groups at C4 and C5 will have a deshielding influence on the carbons they are attached to.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by characteristic vibrations of the N-H, C≡N, and pyrazole ring bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3450 - 3300 (two bands) | Medium-Strong |

| Pyrazole Ring (N-H) | Stretch (H-bonded) | 3250 - 3100 | Medium, Broad |

| Nitrile (C≡N) | Stretch | 2240 - 2225 | Strong, Sharp |

| Primary Amine (NH₂) | Scissoring (Bending) | 1650 - 1600 | Medium-Strong |

| Pyrazole Ring | C=N and C=C Stretch | 1600 - 1450 | Medium (multiple bands) |

Causality and Insights: The IR spectrum provides unambiguous evidence for the presence of the primary amine and nitrile functionalities.

-

N-H Region: The presence of two distinct peaks between 3300 and 3450 cm⁻¹ is a classic signature of a primary amine (NH₂).[9] A broader band centered around 3200 cm⁻¹ is expected for the pyrazole N-H stretch, with the broadening indicative of intermolecular hydrogen bonding.[10][11]

-

Nitrile Region: The C≡N triple bond stretch gives rise to an exceptionally sharp and intense absorption in the 2240-2225 cm⁻¹ region.[12] Its intensity is due to the large change in dipole moment during the vibration. Its position in a region with few other absorptions makes it highly diagnostic.

-

Fingerprint Region: A series of bands between 1450 and 1650 cm⁻¹ will correspond to the aromatic ring stretching (C=C and C=N) and the NH₂ scissoring vibration.[10][13]

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula and structural features.

Expected Molecular Ion: The molecule has a chemical formula of C₅H₃N₅. Following the Nitrogen Rule , a molecule with an odd number of nitrogen atoms (five in this case) will have an odd nominal molecular weight.

-

Predicted Molecular Ion (M⁺·): m/z = 133

Predicted Fragmentation Pathway: The fragmentation will likely be initiated by the stable aromatic pyrazole ring. Common losses for nitrogen heterocycles include the elimination of neutral molecules like hydrogen cyanide (HCN).

-

Primary Fragmentation: A common pathway for pyrazoles is the loss of HCN (27 Da).[14] The initial loss of HCN from the molecular ion would result in a fragment at m/z 106 .

-

Secondary Fragmentation: This fragment ion at m/z 106 could undergo a subsequent loss of a second molecule of HCN, leading to a fragment at m/z 79 .

Caption: Predicted major fragmentation pathway for this compound.

Experimental Methodologies

To acquire high-quality, verifiable data, the following standardized protocols should be employed.

Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is recommended to ensure solubility and to observe exchangeable N-H protons.

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and perform automated shimming to optimize magnetic field homogeneity.

-

Acquire a standard ¹H spectrum (e.g., 16 scans, 1-second relaxation delay).

-

Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.

-

Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

-

Protocol: FTIR Spectroscopy

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or by dissolving in a suitable volatile solvent (e.g., methanol) for GC-MS or LC-MS analysis.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Analysis: Scan a mass range from m/z 30 to 200 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak (M⁺·) and analyze the major fragment ions to confirm the fragmentation pattern.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. researchgate.net [researchgate.net]

- 11. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-amino-1H-pyrazole-4,5-dicarbonitrile: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Foreword

Welcome to an in-depth exploration of 3-amino-1H-pyrazole-4,5-dicarbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. This guide is crafted for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies. We will navigate through its synthesis, delve into its chemical reactivity, and uncover its significant role in the creation of novel therapeutic agents. Our focus remains on the "why" behind the "how," providing a causal understanding of experimental choices to empower your research endeavors.

Core Identification and Physicochemical Properties

Proper identification of a chemical entity is the foundation of scientific integrity. This compound is systematically named according to IUPAC nomenclature, ensuring unambiguous communication within the scientific community.

IUPAC Name: this compound[1].

This compound is also known by several synonyms, which is important to recognize when conducting literature searches. These include 5-amino-1H-pyrazole-3,4-dicarbonitrile, 3,4-Dicyano-5-aminopyrazole, and 3-Aminopyrazole-4,5-dicarbonitrile[1][2].

| Identifier | Value | Source |

| CAS Number | 54385-49-8 | [1][3][4][5] |

| Molecular Formula | C5H3N5 | [1][3][4] |

| Molecular Weight | 133.11 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 260 °C (decomposes) | [3] |

| Density | 1.54 g/cm3 | [2] |

| Flash Point | 332.8 °C | [2] |

These fundamental properties are critical for its handling, reaction setup, and purification. The high melting point with decomposition suggests a stable, possibly planar molecule with strong intermolecular interactions.

Synthesis of this compound

The synthesis of this compound is a well-established process. A common and efficient method involves the hydrolysis of an intermediate, 3-cyano-4-cyano-5-amino-1H-pyrazole-1-carboxamide, in boiling water. This process is favored for its simplicity, use of an environmentally benign solvent (water), and high yield.

Experimental Protocol: Synthesis from 3-cyano-4-cyano-5-amino-1H-pyrazole-1-carboxamide[3]

Objective: To synthesize this compound with high purity and yield.

Materials:

-

3-cyano-4-cyano-5-amino-1H-pyrazole-1-carboxamide (15.6 g, 0.089 mol)

-

Deionized water (150 ml)

-

Reflux apparatus

-

Filtration setup (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, bring 150 ml of deionized water to a boil.

-

Addition of Reactant: Add 3-cyano-4-cyano-5-amino-1H-pyrazole-1-carboxamide (15.6 g) in small portions to the boiling water. The portion-wise addition is crucial to control the reaction rate and prevent excessive foaming.

-

Reflux: Once the addition is complete, maintain the reaction mixture at reflux with stirring for 5 minutes. This short reaction time is indicative of a rapid and efficient hydrolysis.

-

Cooling and Precipitation: After the reflux period, cool the reaction mixture. The product, being less soluble in cold water, will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration.

-

Washing and Drying: Wash the collected solid with water to remove any soluble impurities. Air-dry the product to obtain 3-cyano-5-amino-1H-pyrazole-4-carbonitrile.

-

Yield: This protocol affords a high yield of the desired product (10.4 g, 88%).

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Role as a Synthetic Precursor

The chemical architecture of this compound, featuring an amino group and two adjacent cyano groups on a pyrazole core, makes it a versatile precursor for the synthesis of various fused heterocyclic systems. This reactivity is particularly exploited in the construction of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in drug discovery.

The amino group can act as a nucleophile, while the cyano groups can participate in cyclization reactions. This dual reactivity allows for the regioselective synthesis of complex molecules. For instance, condensation reactions with non-symmetrical dielectrophiles lead to the formation of substituted pyrazolo[1,5-a]pyrimidines[6][7].

Reaction Pathway Diagram

Caption: Reactivity of this compound.

Applications in Drug Development

The pyrazole scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs[8]. This compound serves as a key starting material for the synthesis of compounds targeting a variety of biological pathways, most notably in the development of kinase inhibitors.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer[9]. The development of selective CDK inhibitors is a major focus of oncology research. The pyrazolo[1,5-a]pyrimidine core, readily synthesized from this compound, has proven to be an effective scaffold for the design of potent and selective kinase inhibitors[9].

Signaling Pathway Involvement

While this compound itself is a precursor and not a direct modulator of signaling pathways, its derivatives, particularly the pyrazolo[1,5-a]pyrimidines, are designed to inhibit kinases that are key components of cell cycle regulation pathways.

Caption: Inhibition of cell cycle progression by kinase inhibitors.

Safety and Handling

As with any chemical substance, proper safety precautions are paramount when handling this compound.

-

Handling: Should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols[2].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[2][10].

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This may involve removal to a licensed chemical destruction plant[2].

It is essential to consult the full Safety Data Sheet (SDS) before handling this compound[2][10].

Conclusion

This compound is a cornerstone synthetic intermediate with profound implications for drug discovery and development. Its straightforward synthesis, coupled with its versatile reactivity, provides a reliable pathway to complex heterocyclic scaffolds of high medicinal value. This guide has aimed to provide a comprehensive overview, grounded in scientific principles and practical application, to aid researchers in harnessing the full potential of this remarkable molecule. The continued exploration of its chemistry will undoubtedly lead to the discovery of new therapeutic agents that address unmet medical needs.

References

- 1. This compound | C5H3N5 | CID 338830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 54385-49-8 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the core physical and chemical properties of pyrazole derivatives, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development.[1][2][3] We will delve into the structure-property relationships that govern their behavior, offering insights into their synthesis, reactivity, and characterization. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the design and development of novel therapeutics based on the pyrazole scaffold.

Introduction: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[4][5] This unique structural motif imparts a rich and versatile chemistry, making it a "privileged scaffold" in drug discovery. The presence of the pyrazole nucleus is found in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4][6] Understanding the fundamental physical and chemical properties of this scaffold is crucial for the rational design of new and effective drug candidates.

The pyrazole ring is a planar, aromatic system with 6 π-electrons.[4] One nitrogen atom is pyrrole-like (proton donor) and the other is pyridine-like (proton acceptor), contributing to its unique acidic and basic properties.[5] This amphoteric nature, combined with the distinct electronic environment of each atom in the ring, dictates its reactivity and interactions with biological targets.

Core Physical Properties: The Foundation of Druglikeness

The physical properties of pyrazole derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as solubility, melting point, boiling point, and pKa directly influence absorption, distribution, metabolism, and excretion (ADME) characteristics.

Solubility

The solubility of pyrazole derivatives is highly dependent on their substitution pattern. The parent pyrazole is a colorless solid with limited solubility in water but is more soluble in organic solvents like ethanol and methanol.[7] The introduction of polar functional groups, such as carboxyl or amino groups, can significantly enhance aqueous solubility, a desirable trait for many drug candidates. Conversely, the addition of lipophilic moieties, like aryl or alkyl chains, will increase solubility in non-polar environments. The ability to form hydrogen bonds also plays a significant role in the solubility of these compounds.[8]

Melting and Boiling Points

Unsubstituted pyrazole has a melting point of 67-70°C and a boiling point of 186-188°C.[9][10] These relatively high values for a small molecule are attributed to intermolecular hydrogen bonding, which leads to the formation of dimeric structures.[3][11] Substitution on the pyrazole ring can significantly alter these properties. N-alkylation or N-arylation disrupts this hydrogen bonding, generally leading to lower melting and boiling points compared to their NH-pyrazole counterparts.

Acidity and Basicity (pKa)

The pyrazole ring exhibits both weak acidic and weak basic properties. The pyrrole-like NH group is weakly acidic, while the pyridine-like nitrogen is weakly basic. The pKa of pyrazole itself is approximately 2.5, indicating it is a weak base.[12] The pKb has been reported as 11.5.[4][13] The electronic nature of substituents on the ring can modulate these properties. Electron-withdrawing groups will increase the acidity of the NH proton, while electron-donating groups will enhance the basicity of the pyridine-like nitrogen.[14]

Table 1: Physicochemical Properties of Pyrazole and Selected Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | pKa |

| Pyrazole | C₃H₄N₂ | 67-70[9][10] | 186-188[9][10] | 2.5[12] |

| 1-Methylpyrazole | C₄H₆N₂ | - | 127-128 | - |

| 4-Nitropyrazole | C₃H₃N₃O₂ | 162-164 | - | - |

| 5-Amino-1-phenylpyrazole-4-carboxamide | C₁₀H₁₀N₄O | 181[8] | - | - |

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and characterization of pyrazole derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the protons on the pyrazole ring are characteristic. For the parent pyrazole, the C4-H proton typically appears as a triplet around 6.3 ppm, while the C3-H and C5-H protons are observed as doublets at approximately 7.6 ppm. The N-H proton is often a broad singlet at a higher chemical shift (around 12.6 ppm).

-

¹³C NMR: The carbon signals for pyrazole appear with C4 being the most shielded (around 105 ppm) and C3 and C5 being more deshielded (around 134-135 ppm).[13]

-

-

Infrared (IR) Spectroscopy: The N-H stretching vibration in NH-pyrazoles is a prominent feature, typically appearing as a broad band in the region of 3100-3500 cm⁻¹. C=N and C=C stretching vibrations within the ring are also observable.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Pyrazoles exhibit characteristic UV absorption maxima. For the parent pyrazole in ethanol, the λmax is around 210 nm.[13] The position and intensity of these absorptions are sensitive to the substitution pattern on the ring.

Chemical Properties and Reactivity: A Playground for Synthesis

The reactivity of the pyrazole ring is a fascinating interplay of its aromaticity and the influence of the two nitrogen atoms. The electron distribution within the ring dictates its susceptibility to electrophilic and nucleophilic attack.[14]

Electrophilic Aromatic Substitution

The C4 position of the pyrazole ring is the most electron-rich and, therefore, the primary site for electrophilic attack.[1][15][16][17] Common electrophilic substitution reactions include:

-

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.[15][18]

-

Sulfonation: Treatment with fuming sulfuric acid yields pyrazole-4-sulfonic acid.[3][15]

-

Halogenation: Pyrazoles can be halogenated at the C4 position under controlled conditions.[3]

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C4 position using a mixture of phosphorus oxychloride and dimethylformamide.[15]

Under strongly acidic conditions, the pyridine-like N2 nitrogen can be protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack, particularly at C4, and can sometimes direct substitution to the C3 position.[13][17]

Caption: General mechanism for electrophilic substitution at the C4 position of the pyrazole ring.

Nucleophilic Aromatic Substitution

The pyrazole ring is generally electron-rich and resistant to nucleophilic attack.[19] However, nucleophilic substitution can occur if the ring is activated by strongly electron-withdrawing groups, such as a nitro or formyl group, or if a good leaving group is present at the C3 or C5 positions.[19] For instance, 5-chloropyrazoles activated by an electron-withdrawing group can undergo nucleophilic aromatic substitution.[19]

N-Substitution

The nitrogen atoms of the pyrazole ring are nucleophilic and readily react with electrophiles.

-

N-Alkylation and N-Arylation: The NH-pyrazole can be easily alkylated or arylated at the N1 position using alkyl halides or aryl halides.[20]

-

N-Acylation: Acyl groups can be introduced at the N1 position by reacting the pyrazole with acyl chlorides or anhydrides.[3]

For N-unsubstituted pyrazoles, N-substitution can compete with C-substitution. Protecting the N1 position with a removable group is a common strategy to favor C-substitution.[17]

Synthesis of Pyrazole Derivatives: Building the Core

A variety of synthetic methods have been developed to construct the pyrazole ring. The most common and versatile approach is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[16]

Knorr Pyrazole Synthesis

This classic method involves the reaction of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.[16] The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole. The regioselectivity of this reaction can be an issue when using unsymmetrical dicarbonyl compounds and substituted hydrazines.

Caption: Simplified workflow of the Knorr pyrazole synthesis.

From α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes or ketones with hydrazines is another widely used method for pyrazole synthesis.[20] This reaction typically proceeds through a Michael addition followed by cyclization and oxidation to afford the aromatic pyrazole ring.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile imine (generated in situ from a hydrazonoyl halide) and an alkyne is a powerful method for the synthesis of polysubstituted pyrazoles.[1]

Structure-Property Relationships and Implications for Drug Design

The substituents on the pyrazole ring have a profound impact on its physical, chemical, and biological properties. A thorough understanding of these structure-activity relationships (SAR) is essential for rational drug design.[21][22][23][24]

For instance, in the development of cannabinoid receptor antagonists, it was found that a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position were crucial for potent and selective activity.[21][23] This highlights how fine-tuning the substitution pattern can optimize the interaction of a pyrazole-based drug with its biological target.

The pyrazole ring can also act as a bioisostere for other aromatic systems, such as a phenyl or imidazole ring.[12] This strategy can be employed to improve the physicochemical properties of a lead compound, such as enhancing solubility or metabolic stability.[12]

Experimental Protocol: A Representative Synthesis of a 1,3,5-Trisubstituted Pyrazole

Objective: To synthesize 1,3,5-triphenyl-1H-pyrazole via the cyclocondensation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with phenylhydrazine.

Materials:

-

1,3-Diphenyl-1,3-propanedione

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in a minimal amount of glacial acetic acid.

-

To this solution, add phenylhydrazine (1.1 eq) dropwise with stirring.

-

Reflux the reaction mixture for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 1,3,5-triphenyl-1H-pyrazole.

-

Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry.

Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its unique combination of physical and chemical properties, coupled with its synthetic accessibility, makes it an attractive starting point for drug design. A deep understanding of the principles outlined in this guide will empower researchers to rationally design and synthesize novel pyrazole derivatives with improved efficacy and safety profiles.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. orientjchem.org [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. chemicalpoint.eu [chemicalpoint.eu]

- 11. ijnrd.org [ijnrd.org]

- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 17. benchchem.com [benchchem.com]

- 18. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 21. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. scispace.com [scispace.com]

The Enduring Legacy of the Pyrazole Ring: A Technical Guide to its Synthesis from Historical Discovery to Modern Applications

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry. Its journey from an academic curiosity in the late 19th century to a privileged scaffold in blockbuster drugs and essential agrochemicals is a testament to the ingenuity of synthetic chemists. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of pyrazole synthesis. We will delve into the foundational classical methods, meticulously detailing their mechanisms and experimental protocols, and trace their progression to contemporary, highly efficient synthetic strategies. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis of this vital heterocyclic motif.

The Dawn of Pyrazole Chemistry: A Historical Perspective

The story of pyrazole begins in the late 19th century, a period of fervent discovery in organic chemistry. The German chemist Ludwig Knorr is credited with first coining the term "pyrazole" in 1883 while investigating the reaction of ethyl acetoacetate with phenylhydrazine.[1][2] This serendipitous discovery led to the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a compound that would later form the basis of the first synthetic fever-reducing drug, Antipyrine.[1]

While Knorr introduced the pyrazole family, the first synthesis of the parent pyrazole ring was achieved by another German chemist, Eduard Buchner , in 1889, through the reaction of diazomethane with acetylene. A few years later, in 1898, Hans von Pechmann further developed this chemistry, establishing what is now known as the Pechmann pyrazole synthesis.[3] These pioneering efforts laid the groundwork for over a century of innovation in pyrazole chemistry.

Classical Syntheses: The Foundational Pillars

The early methods for constructing the pyrazole ring remain relevant today, not only for their historical significance but also for their robustness and utility in various synthetic applications.

The Knorr Pyrazole Synthesis: A Timeless Condensation

The Knorr synthesis, the first and most fundamental method for preparing pyrazoles, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This reaction is typically acid-catalyzed and proceeds through a cyclocondensation mechanism.

Mechanism and the Challenge of Regioselectivity

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization, involving the second nitrogen atom and the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[4]

A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is regioselectivity . The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[6] The outcome is influenced by a delicate balance of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions, particularly the pH.[6][7]

-

Electronic Effects: The more electrophilic carbonyl carbon is generally attacked first. For instance, in a dicarbonyl compound with an electron-withdrawing group (e.g., -CF₃), the adjacent carbonyl is more susceptible to nucleophilic attack.[6]

-

Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the attack to the less sterically hindered carbonyl group.[6]

-

Reaction pH: Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and influencing the initial site of attack.[6][7]

Below is a generalized workflow for the Knorr pyrazole synthesis, highlighting the key stages.

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)

This protocol is adapted from the original work of Knorr and subsequent refinements for the synthesis of Edaravone, a neuroprotective agent.[8]

-

Materials:

-

Ethyl acetoacetate (1.0 equivalent)

-

Phenylhydrazine (1.0 equivalent)

-

Diethyl ether

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note: This addition is exothermic.[4]

-

Heat the reaction mixture under reflux for 1 hour.[4]

-

Cool the resulting syrup in an ice bath.

-

Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[8]

-

Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-2-pyrazolin-5-one.

-

The Pechmann Pyrazole Synthesis: A Cycloaddition Approach

The Pechmann synthesis provides an alternative route to pyrazoles through the 1,3-dipolar cycloaddition of diazomethane with acetylenes.[3] This method is particularly useful for the synthesis of the parent pyrazole ring and its derivatives with specific substitution patterns.

Mechanism of 1,3-Dipolar Cycloaddition

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the diazomethane acts as the 1,3-dipole and the acetylene as the dipolarophile. The initial cycloaddition forms a non-aromatic 3H-pyrazole intermediate, which then tautomerizes to the stable aromatic pyrazole.

Caption: The mechanistic pathway of the Pechmann pyrazole synthesis.

Experimental Protocol: General Procedure for Pechmann Pyrazole Synthesis

Safety Precaution: Diazomethane is a toxic and explosive gas and should be handled with extreme caution in a well-ventilated fume hood using appropriate safety equipment.

-

Materials:

-

An alkyne derivative

-

A solution of diazomethane in a suitable solvent (e.g., diethyl ether)

-

-

Procedure:

-

Dissolve the alkyne in a suitable solvent (e.g., diethyl ether) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add the diazomethane solution to the stirred solution of the alkyne.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully remove the excess diazomethane by bubbling a stream of nitrogen through the solution.

-

Remove the solvent under reduced pressure to obtain the crude pyrazole product.

-

Purify the product by column chromatography or recrystallization.

-

Modern Synthetic Strategies: Efficiency, Diversity, and Sustainability

While the classical methods remain valuable, the demands of modern drug discovery and green chemistry have driven the development of more efficient, versatile, and environmentally benign approaches to pyrazole synthesis.

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, have emerged as a powerful tool for the synthesis of complex pyrazoles. These reactions offer high atom economy, operational simplicity, and rapid access to diverse molecular scaffolds.[9][10]

A common MCR strategy for pyrazole synthesis involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative, often in the presence of a catalyst.

Caption: A schematic representation of a three-component pyrazole synthesis.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has revolutionized pyrazole synthesis by dramatically reducing reaction times from hours to minutes, often with improved yields and cleaner reaction profiles.[11][12] The efficient and uniform heating provided by microwave irradiation can accelerate the classical Knorr condensation and other pyrazole-forming reactions.

Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazole Derivative

-

Materials:

-

A chalcone derivative (1.0 mmol)

-

Hydrazine hydrate (1.2 mmol)

-

Ethanol (5 mL)

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

In a microwave reactor vial, combine the chalcone, hydrazine hydrate, ethanol, and a catalytic amount of glacial acetic acid.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a specified power and temperature (e.g., 100-150 °C) for 5-15 minutes.

-

After cooling, the product can be isolated by precipitation with water followed by filtration and recrystallization.

-

Catalytic Methods: Enhancing Selectivity and Efficiency

The use of catalysts, including transition metals (e.g., copper, silver, palladium) and nano-catalysts, has significantly advanced pyrazole synthesis.[13] Catalysts can enhance reaction rates, improve yields, and, crucially, control regioselectivity in reactions like the Knorr synthesis. For example, specific Lewis acid catalysts can preferentially activate one carbonyl group of an unsymmetrical 1,3-dicarbonyl compound, leading to the selective formation of a single regioisomer.

Data Presentation: A Comparative Overview of Synthetic Methods

To provide a practical perspective for researchers, the following table summarizes typical reaction conditions and yields for various pyrazole synthesis methods.

| Synthesis Method | Key Reactants | Typical Conditions | Yield Range (%) | Key Advantages |

| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid/base catalysis, RT to reflux | 70-95[14] | Readily available starting materials, simple procedure. |

| Pechmann Synthesis | Diazomethane, Alkyne | Typically at RT | Moderate to good | Access to parent pyrazole and specific isomers. |

| From α,β-Unsaturated Carbonyls | Chalcone, Hydrazine | Two steps: pyrazoline formation and oxidation | 66-88[14] | Wide availability of starting materials. |

| 1,3-Dipolar Cycloaddition | Nitrile Imine, Alkyne | Base-mediated, RT | 70-86[14] | High regioselectivity, mild conditions. |

| Multicomponent Synthesis | Aldehyde, 1,3-Dicarbonyl, Hydrazine | Often catalytic, can use green solvents | Good to excellent | High atom economy, operational simplicity. |

| Microwave-Assisted Synthesis | Various | Microwave irradiation, short reaction times | Often >90 | Rapid, high yields, cleaner reactions. |

Application in Drug Development: The Synthesis of Celecoxib

The profound impact of pyrazole synthesis on modern medicine is exemplified by the development of Celecoxib (Celebrex®), a selective COX-2 inhibitor used for the treatment of arthritis and pain.[15][16] The synthesis of Celecoxib relies on a modified Knorr-type condensation.

The key step in the industrial synthesis of Celecoxib involves the cyclocondensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[17] This reaction highlights the importance of controlling regioselectivity, as the desired isomer is the one with the p-tolyl group at the 5-position and the trifluoromethyl group at the 3-position of the pyrazole ring.

Caption: A simplified schematic of the key synthetic step for Celecoxib.

Conclusion

The synthesis of the pyrazole ring has evolved from its historical roots in the late 19th century into a sophisticated and diverse field of modern organic chemistry. The classical Knorr and Pechmann syntheses provided the foundational knowledge, which has been built upon by the development of powerful contemporary methods such as multicomponent reactions, microwave-assisted synthesis, and advanced catalytic systems. This technical guide has provided an in-depth overview of this journey, offering both the historical context and the practical details necessary for researchers in the field. The enduring importance of the pyrazole scaffold in medicine and agriculture ensures that the quest for new and improved synthetic methodologies will continue to be a vibrant and impactful area of scientific inquiry.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pechmann Pyrazole Synthesis [drugfuture.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 10. longdom.org [longdom.org]

- 11. ijprajournal.com [ijprajournal.com]

- 12. scilit.com [scilit.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. benchchem.com [benchchem.com]

- 17. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-amino-1H-pyrazole-4,5-dicarbonitrile: A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-amino-1H-pyrazole-4,5-dicarbonitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its fundamental molecular and structural characteristics, detailed synthesis protocols, and state-of-the-art analytical characterization. The core of this guide will focus on the instrumental role of this scaffold in the development of targeted therapeutics, particularly as a precursor to potent kinase inhibitors and other biologically active agents. Through a synthesis of established literature and practical insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this versatile molecule in their research and development endeavors.

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, renowned for its metabolic stability and its capacity to form crucial hydrogen bond interactions with biological targets.[1] Its derivatives have given rise to a multitude of approved drugs with diverse therapeutic applications. This compound, in particular, has emerged as a highly versatile precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These bicyclic structures are of significant interest due to their demonstrated efficacy as kinase inhibitors and modulators of central nervous system targets.[2][3] This guide will provide an in-depth exploration of the chemistry and therapeutic potential of this important molecule.

Molecular Structure and Physicochemical Properties

The foundational knowledge of a molecule's structure and properties is paramount to its successful application in synthesis and drug design.

Molecular Formula and Structure

The chemical identity of this compound is defined by its molecular formula and unique arrangement of atoms.

-

Molecular Formula: C₅H₃N₅[4]

-

IUPAC Name: this compound[3]

-

CAS Number: 54385-49-8[3]

-

Molecular Weight: 133.11 g/mol [3]

The molecule consists of a five-membered pyrazole ring substituted with an amino group at the 3-position and two nitrile groups at the 4 and 5-positions. The presence of these functional groups imparts a high degree of reactivity and potential for diverse chemical transformations.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is essential for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Reference |

| Melting Point | 260 °C (decomposes) | [5] |

| Density | 1.54 g/cm³ | [4] |

| XLogP3 | 0.2 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Topological Polar Surface Area | 102 Ų | [3] |

Synthesis and Characterization

The reliable synthesis and thorough characterization of this compound are critical first steps in its application for drug discovery.

Synthetic Protocol

A common and efficient method for the synthesis of this compound involves the hydrolysis of 5-amino-3,4-dicyano-1H-pyrazole-1-carboxamide.[5]

Experimental Procedure:

-

To 150 mL of boiling water, add 15.6 g (0.089 mol) of 5-amino-3,4-dicyano-1H-pyrazole-1-carboxamide in small portions.

-

Upon complete addition, stir the reaction mixture at reflux for 5 minutes.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with water.

-

Air dry the solid to afford the final product.

Expected Yield: Approximately 10.4 g (88%).[5]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amine (N-H stretching around 3300-3500 cm⁻¹), nitrile (C≡N stretching around 2220-2260 cm⁻¹), and pyrazole ring vibrations.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would likely show a broad singlet for the two protons of the amino group (NH₂) and another broad singlet for the proton on the pyrazole ring nitrogen (NH). The exact chemical shifts would be dependent on the solvent used. For comparison, the NH₂ protons in 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile appear as a singlet at δ 6.50 ppm, and the pyrazole NH proton appears as a broad singlet at δ 12.16 ppm in DMSO-d₆.[6]

-

¹³C NMR: A predicted ¹³C NMR spectrum is available, which can serve as a guide for experimental verification.[8] Key signals would include those for the two distinct nitrile carbons and the three carbons of the pyrazole ring.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (133.11 g/mol ).

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a scaffold for the synthesis of biologically active molecules. Its derivatives have shown significant promise in several therapeutic areas.

Precursor to Pyrazolo[1,5-a]pyrimidines

A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved through a cyclocondensation reaction with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound.[2] This reaction provides a versatile and efficient route to a wide range of substituted pyrazolo[1,5-a]pyrimidines.

Caption: General scheme for pyrazolo[1,5-a]pyrimidine synthesis.

Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been investigated as inhibitors of several important kinases.

Tropomyosin Receptor Kinase (Trk) Inhibitors: Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against Trk kinases.[9] One study reported compounds with IC₅₀ values of less than 5 nM.[9]

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: Dual inhibitors of CDK2 and TrkA have been developed from pyrazolo[1,5-a]pyrimidine scaffolds, with some compounds exhibiting IC₅₀ values as low as 0.09 µM against CDK2.[9]

Phosphoinositide 3-kinase δ (PI3Kδ) Inhibitors: A series of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to be highly selective inhibitors of PI3Kδ, with the most potent compound having an IC₅₀ of 2.8 nM.[10]

The table below summarizes the inhibitory activities of some pyrazolo[1,5-a]pyrimidine derivatives.

| Target Kinase | Compound Type | IC₅₀ | Reference |

| Trk | Pyrazolo[1,5-a]pyrimidine derivative | < 5 nM | [9] |

| CDK2 | Pyrazolo[1,5-a]pyrimidine derivative | 0.09 µM | [9] |

| TrkA | Pyrazolo[1,5-a]pyrimidine derivative | 0.23 µM | [9] |

| PI3Kδ | Indol-4-yl-pyrazolo[1,5-a]pyrimidine | 2.8 nM | [10] |

Sedative-Hypnotic Agents

The pyrazolo[1,5-a]pyrimidine core is also found in the non-benzodiazepine sedative-hypnotic drug, Zaleplon.[11] Zaleplon and its analogs act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter in the central nervous system.[2] By enhancing the effect of GABA, these compounds produce a sedative effect, making them effective for the treatment of insomnia. The mechanism of action involves binding to the alpha-1 subunit of the GABA-A receptor, which leads to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[2]

Conclusion

This compound is a molecule of significant strategic importance in the field of drug discovery. Its straightforward synthesis and the versatile reactivity of its functional groups make it an ideal starting material for the construction of complex heterocyclic systems. The demonstrated success of its pyrazolo[1,5-a]pyrimidine derivatives as potent and selective kinase inhibitors and CNS-active agents underscores the immense potential of this scaffold. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for researchers to leverage this valuable building block in the pursuit of novel therapeutics.

References

- 1. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H3N5 | CID 338830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Novel Pyrazole Compounds: From Screening to Mechanism of Action

Abstract

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique chemical properties allow for versatile substitutions, leading to a vast library of derivatives with a wide spectrum of biological activities.[3] Clinically successful drugs, such as the anti-inflammatory agent Celecoxib, underscore the therapeutic potential of this core structure.[4][5] This guide provides an in-depth technical overview for researchers and drug development professionals on the burgeoning field of novel pyrazole compounds. We will explore their significant anticancer, antimicrobial, and anti-inflammatory activities, detail the robust experimental workflows required for their evaluation, and elucidate common mechanisms of action, thereby providing a comprehensive framework for advancing pyrazole-based drug discovery programs.

The Pyrazole Core: A Foundation for Diverse Pharmacology

The pyrazole ring is a cornerstone of heterocyclic chemistry, valued for its stability and synthetic tractability.[1] Its prevalence in biologically active molecules stems from its ability to act as a versatile scaffold, presenting functional groups in specific spatial orientations that facilitate interactions with diverse biological targets.[2] Researchers have successfully synthesized and evaluated numerous pyrazole derivatives, demonstrating potent activities including anticancer, antimicrobial, anti-inflammatory, antituberculosis, antidiabetic, and neuroprotective effects.[3][6][7][8][9] This chemical diversity allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making pyrazoles a highly attractive starting point for lead generation and optimization.

Key Biological Activities of Novel Pyrazole Derivatives

The therapeutic potential of pyrazole compounds spans multiple disease areas. The following sections highlight three of the most extensively researched and promising activities.

Anticancer Activity

Novel pyrazole compounds have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[10]

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: A primary mechanism involves the disruption of microtubule dynamics, which are critical for cell division. Certain pyrazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][11][12] For example, one novel pyrazole, PTA-1, was identified as a potent inhibitor of tubulin polymerization, demonstrating significant cytotoxicity against triple-negative breast cancer cells.[11]

-

Kinase Inhibition: Many pyrazoles are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor cell proliferation and angiogenesis.[13]

-

Apoptosis Induction: By targeting various cellular pathways, pyrazole compounds can trigger programmed cell death (apoptosis) in cancer cells, a hallmark of effective chemotherapy.[11][14]

Quantitative Data Summary: The in vitro cytotoxic activity of novel pyrazoles is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound Class/ID | Target Cell Line | Mechanism | IC₅₀ (µM) | Reference |

| Pyrazole-Naphthalene Derivative (168) | MCF-7 (Breast) | Tubulin Polymerization Inhibition | 2.78 | [6] |

| Pyrazole Derivative (5b) | K562 (Leukemia) | Tubulin Polymerization Inhibition | 0.021 | [12] |

| Pyrazole Derivative (5b) | A549 (Lung) | Tubulin Polymerization Inhibition | 0.69 | [12] |

| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver) | Apoptosis Induction | 6.1 | [14] |

| Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine (3) | HEPG2 (Liver) | EGFR Inhibition | 0.06 (Enzymatic) | [13] |

| Dihydropyrano[2,3-c]pyrazole (9) | HEPG2 (Liver) | VEGFR-2 Inhibition | 0.22 (Enzymatic) | [13] |

Antimicrobial Activity

With the rise of multidrug-resistant (MDR) pathogens, the need for new antimicrobial agents is critical. Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties.[6][15]

Mechanisms of Action:

-

Enzyme Inhibition: A key bacterial target is DNA gyrase, an enzyme essential for DNA replication. Pyrazole derivatives have been shown to inhibit this enzyme, leading to bacterial death.[16]

-

Broad-Spectrum Activity: Many compounds exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[16][17]

Quantitative Data Summary: Antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[18]

| Compound Class/ID | Target Microorganism | MIC (µg/mL) | Reference |

| Aminoguanidine-derived pyrazole (12) | E. coli | 1 | [16] |

| Aminoguanidine-derived pyrazole (12) | Multidrug-resistant S. aureus | 1 - 32 | [16] |

| Pyrazole Derivative (3) | E. coli | 0.25 | [17] |

| Pyrazole Derivative (4) | S. epidermidis | 0.25 | [17] |

| Pyrazole-Thiadiazine Derivative (21a) | S. aureus | 62.5 | [19] |

| Pyrazole-Thiadiazine Derivative (21a) | Aspergillus niger | 2.9 | [19] |

| Pyrazoline Derivative (9) | Drug-resistant S. aureus | 4 | [20] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Pyrazoles are well-established anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][21]

Mechanisms of Action:

-

Selective COX-2 Inhibition: The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) come from inhibiting COX-2, while undesirable side effects (like gastric issues) often arise from inhibiting the constitutively expressed COX-1 enzyme. Many novel pyrazoles are designed for high selectivity toward COX-2, aiming for a better safety profile.[5][6]

-

Cytokine and Mediator Suppression: Potent pyrazole derivatives have been shown to inhibit the production of key pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE-2) in cellular models of inflammation.[4]

Quantitative Data Summary: The efficacy of anti-inflammatory pyrazoles is measured by their ability to inhibit COX enzymes (IC₅₀) and their selectivity index (SI).

| Compound Class/ID | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Reference |

| Trimethoxy Pyrazole-Pyridazine Hybrid (6f) | 1.15 | > 86.9 | [4] |

| Pyrazole Derivative (1) | 0.31 | > 222 | [5] |

| Pyrazole Derivative (9) | 0.26 | 192.3 | [5] |

Experimental Workflows for Screening & Validation

A systematic and robust screening cascade is essential for identifying and validating novel bioactive pyrazole compounds. The following workflow and protocols provide a self-validating framework for discovery.

General Screening Workflow

This diagram illustrates a typical high-level workflow in a drug discovery program targeting pyrazole derivatives. Each step serves as a critical filter to advance only the most promising candidates.

Caption: High-level workflow for pyrazole drug discovery.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[22] The intensity of this color is directly proportional to the number of viable cells.

Methodology:

-

Cell Plating:

-

Rationale: To ensure logarithmic growth and reproducible results, a pre-determined optimal cell density is critical.[23]

-

Procedure: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight (or until cells adhere) at 37°C in a 5% CO₂ humidified atmosphere.[23][24]

-

-

Compound Treatment:

-

Rationale: A serial dilution series is necessary to determine the dose-response relationship and calculate the IC₅₀.

-

Procedure: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for compounds) and a "positive control" (a known anticancer drug like doxorubicin). Incubate for 48-72 hours.[14][23]

-

-

MTT Addition and Incubation:

-

Rationale: Incubation with MTT allows viable cells to convert the substrate to formazan. Using serum-free medium at this step is recommended to avoid interference from serum components.

-

Procedure: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[24]

-

-

Formazan Solubilization:

-

Rationale: The insoluble formazan crystals must be fully dissolved to allow for accurate spectrophotometric measurement.

-

Procedure: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well.[24][25] Shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Rationale: The absorbance at ~570 nm is proportional to the amount of formazan, and thus, the number of viable cells. A reference wavelength corrects for background noise.

-

Procedure: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]

-

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18] It provides a quantitative result that is crucial for evaluating potency.

Methodology:

-

Inoculum Preparation:

-